5-Bromopentan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

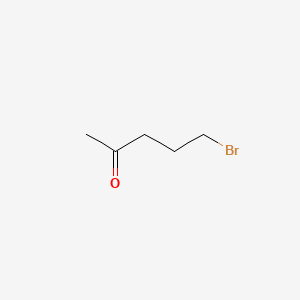

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromopentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKABMPGOHRVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063219 | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-71-7 | |

| Record name | 5-Bromo-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopentan-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Bromopentan-2-one, a valuable intermediate in pharmaceutical and chemical synthesis. This document is intended to serve as a key resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a liquid organic compound that serves as a versatile building block in organic synthesis.[1] Its utility is largely derived from the presence of two reactive functional groups: a ketone and a primary alkyl bromide. A summary of its key chemical and physical properties is presented in the tables below.

Identification and Nomenclature

| Property | Value |

| CAS Number | 3884-71-7 |

| IUPAC Name | This compound[2] |

| Synonyms | 5-Bromo-2-pentanone, 1-Bromo-4-pentanone, 3-bromopropyl methyl ketone[1][2] |

| Molecular Formula | C₅H₉BrO[2] |

| SMILES | CC(=O)CCCBr[2] |

| InChI | InChI=1S/C5H9BrO/c1-5(7)3-2-4-6/h2-4H2,1H3[2] |

| InChIKey | HTKABMPGOHRVCT-UHFFFAOYSA-N[2] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 165.03 g/mol [3] |

| Appearance | Liquid[4] |

| Boiling Point | 190.6 °C at 760 mmHg; 73-75 °C at 12 Torr[5] |

| Density | 1.359 g/cm³ (predicted)[5] |

| Flash Point | 76.1 °C[1] |

| Vapor Pressure | 0.537 mmHg at 25 °C[1] |

| Refractive Index | 1.455[1] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C[1] |

Chemical Structure and Reactivity

This compound's structure, featuring a terminal bromine atom and a ketone functional group, makes it a bifunctional reagent. The ketone can undergo reactions at the carbonyl carbon and the α-protons, while the bromo- group is susceptible to nucleophilic substitution. This dual reactivity is a cornerstone of its application in the synthesis of more complex molecules.[5]

Caption: Logical relationships of this compound's core attributes.

Experimental Protocols

Synthesis of this compound

Generalized Protocol for the Synthesis of Haloalkanes from Alcohols:

The following is a generalized protocol for the synthesis of a primary alkyl bromide from a primary alcohol using hydrobromic acid. This method is based on well-established organic chemistry principles and should be adapted and optimized for the specific synthesis of this compound from 5-hydroxy-2-pentanone.

Materials:

-

5-hydroxy-2-pentanone

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid (optional, as a catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-hydroxy-2-pentanone with an excess of concentrated hydrobromic acid.

-

Optionally, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of this compound. While ¹H NMR, ¹³C NMR, IR, and Mass spectra are available, detailed experimental parameters are not consistently reported.[3] Below are generalized protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. A standard one-pulse sequence is typically used.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed or inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists.[5]

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

A Technical Guide to 5-Bromopentan-2-one: A Versatile Intermediate in Chemical and Pharmaceutical Synthesis

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromopentan-2-one, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physical properties, synthesis protocols, and its role as a versatile building block in the creation of complex molecules for pharmaceutical and other applications.

Core Chemical Identity

This compound is a halogenated ketone that serves as a valuable reagent in organic synthesis. Its bifunctional nature, containing both a ketone and a reactive alkyl bromide, allows for a wide range of chemical transformations.

-

IUPAC Name: this compound[1]

-

Synonyms: 5-Bromo-2-pentanone, 3-bromopropyl methyl ketone, 1-Bromo-4-pentanone[2][3]

Physicochemical and Spectral Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in experimental design. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO | [2] |

| Molecular Weight | 165.03 g/mol | [1][2] |

| Boiling Point | 73-75 °C at 12 Torr | [4] |

| 77 °C at 1.86 kPa (14 Torr) | [2] | |

| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 76.1 °C | |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | [2] |

| Spectral Data | 1H NMR, 13C NMR, FTIR, and GC-MS data are available. | [1][5] |

Synthesis and Experimental Protocols

The synthesis of brominated ketones like this compound is a fundamental process in organic chemistry. While specific process details can be proprietary, a general and representative protocol for the synthesis of a related bromoketone is outlined below. This provides a practical framework for laboratory synthesis.

General Synthesis Protocol: Bromination of a Ketone

The synthesis of this compound can be achieved via the bromination of a suitable precursor.[2] A common method involves the reaction of a ketone with a bromine source. The following is a representative workflow for such a transformation.

Materials:

-

Ketone precursor (e.g., pentan-2-one for a related synthesis)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., Methanol, Tetrachloromethane)

-

Acid or catalyst (if required)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Reaction Setup: The ketone precursor is dissolved in an appropriate solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The solution is cooled in an ice bath.

-

Bromination: A solution of the brominating agent (e.g., Bromine in methanol) is added dropwise with continuous stirring. The reaction progress is monitored, often by the disappearance of the bromine color.

-

Reflux: After the addition is complete, the reaction mixture is warmed to room temperature and then heated under reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up: The cooled reaction mixture is transferred to a separatory funnel containing water. The product is extracted into an organic solvent.

-

Washing: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by distillation under reduced pressure to obtain the final, high-purity brominated ketone.

Applications in Research and Drug Development

This compound is a versatile intermediate primarily used in organic synthesis to construct more complex molecular architectures.[4] Its utility stems from the presence of two reactive sites: the ketone carbonyl group and the carbon-bromine bond.

-

Pharmaceutical Intermediate: It serves as a key building block for the synthesis of various pharmaceutical compounds.[2][6] The bromine atom can be easily displaced through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[4]

-

Agrochemicals: The compound is also used as a precursor in the production of agrochemicals, including pesticides and herbicides.[6]

-

Fine Chemicals and Materials: Its reactivity is leveraged in the manufacturing of fine chemicals and advanced materials, contributing to products in industries ranging from fragrances to polymers.[6]

While this compound itself does not have a documented biological function, its importance lies in its role as a starting material for synthesizing novel, biologically active molecules. The introduction of the bromo-keto functionality into a synthetic pathway opens up numerous possibilities for creating derivatives that can interact with biological targets. For instance, many biologically active heterocyclic compounds, such as benzofurans and furanones, which have shown anticancer, anti-inflammatory, and antimicrobial properties, can be synthesized using precursors derived from brominated intermediates.[7][8][9]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-Pentanone, 5-bromo- | C5H9BrO | CID 77493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BROMO-PENTAN-2-ONE | 3884-71-7 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. nbinno.com [nbinno.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Cas 3884-71-7,5-BROMO-PENTAN-2-ONE | lookchem [lookchem.com]

- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 5-Bromopentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromopentan-2-one (CAS No: 3884-71-7), a halogenated ketone utilized in various synthetic applications.[1][2] The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled from publicly available spectral databases.[3][4] Accompanying experimental protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic features of this compound, with the chemical structure provided below for reference.

Chemical Structure:

(Note: Carbon numbering for NMR assignment may vary by source. The numbering above is used for clarity in this guide.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).[4]

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Position) |

|---|---|---|---|

| 3.42 | Triplet (t) | 2H | -CH₂-Br (1) |

| 2.78 | Triplet (t) | 2H | -C(=O)-CH₂- (3) |

| 2.18 | Singlet (s) | 3H | CH₃-C(=O)- (5) |

| 2.12 | Quintet (quin)| 2H | -CH₂-CH₂-CH₂- (2) |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment (Position) |

|---|---|

| 207.0 | C=O (4) |

| 41.5 | -C(=O)-CH₂- (3) |

| 32.8 | -CH₂-Br (1) |

| 29.8 | CH₃-C(=O)- (5) |

| 25.0 | -CH₂-CH₂-CH₂- (2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented is for the vapor phase.[3][4]

Table 3: Principal IR Absorption Bands (Vapor Phase) [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1715 - 1725 | Strong | C=O stretch (ketone) |

| 1465 - 1450 | Medium | C-H bend (methylene) |

| 1375 - 1355 | Medium | C-H bend (methyl) |

| 650 - 550 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[3][4]

Table 4: Major Mass Spectrometry Fragments (GC-MS, EI) [3][4]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 164/166 | Base Peak | [M]⁺, Molecular ion (presence of Br isotopes) |

| 121/123 | High | [M - CH₃CO]⁺ |

| 85 | High | [M - Br]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard proton pulse sequence. Set the spectral width to cover a range of 0-10 ppm. An adequate signal-to-noise ratio is typically achieved with 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover a range of 0-220 ppm. A larger number of scans (1024 or more) is generally required to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the Attenuated Total Reflectance (ATR) method is suitable. Place one drop of the neat liquid sample directly onto the ATR crystal.[5] Alternatively, a thin film can be prepared by placing a drop of the sample between two salt plates (NaCl or KBr).[5]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: First, record a background spectrum of the empty ATR crystal or clean salt plates. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent like dichloromethane or methanol.[5]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

Chromatography: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

Mass Spectrometry: Set the ionization energy to a standard value of 70 eV.[5] Scan a mass-to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and key fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

The Synthesis and Properties of 5-Bromopentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopentan-2-one is a versatile bifunctional molecule containing both a ketone and a primary alkyl bromide. This unique structural feature makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of this compound. Detailed experimental protocols for its preparation are presented, along with a summary of its key physical and spectral data. Furthermore, this document illustrates the primary synthetic pathways to this compound using logical workflow diagrams.

Introduction

This compound, with the CAS number 3884-71-7, is a key building block in organic chemistry.[1] Its reactivity at both the carbonyl group and the carbon-bromine bond allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds and other functionalized molecules. The presence of two reactive centers enables its use in intramolecular reactions to form cyclic structures or in sequential intermolecular reactions to build complex molecular architectures. This guide aims to consolidate the available information on the synthesis and properties of this compound to serve as a practical resource for laboratory chemists and researchers in drug development.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9BrO | PubChem |

| Molecular Weight | 165.03 g/mol | PubChem |

| Boiling Point | 73-75 °C at 12 Torr | NINGBO INNO PHARMCHEM CO.,LTD.[2] |

| 190.6 °C at 760 mmHg | LookChem[3] | |

| Density (predicted) | 1.359 ± 0.06 g/cm³ | NINGBO INNO PHARMCHEM CO.,LTD.[2] |

| Flash Point | 76.1 °C | LookChem[3] |

| CAS Number | 3884-71-7 | PubChem |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR | Data available | PubChem[4] |

| ¹³C NMR | Data available | PubChem[4] |

| Mass Spectrometry (GC-MS) | Data available | PubChem[4] |

| Infrared (IR) Spectroscopy | Data available | PubChem[4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections provide detailed experimental protocols for the most common and effective methods.

Synthesis from 3-acetyl-2-oxo-4,5-dihydrofuran

This is reported to be a high-yield synthesis route.[3] The reaction involves the acid-catalyzed ring-opening and bromination of the starting material.

Experimental Protocol:

-

Reactants: 3-acetyl-2-oxo-4,5-dihydrofuran, sulfuric acid, hydrogen bromide.[3]

-

Solvent: Dichloromethane and water.[3]

-

Procedure:

-

Combine 3-acetyl-2-oxo-4,5-dihydrofuran with dichloromethane and water in a reaction vessel equipped with a reflux condenser and under an inert atmosphere.[3]

-

Add sulfuric acid and hydrogen bromide to the mixture.[3]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[3]

-

After the reaction is complete, cool the mixture and perform a suitable workup procedure, likely involving separation of the organic layer, washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

-

Yield: 90.0%.[3]

Synthesis from Cyclopropyl Methyl Ketone

This method involves the ring-opening of a cyclopropyl group using a strong acid.[3]

Experimental Protocol:

-

Reactant: Cyclopropyl methyl ketone.[3]

-

Reagent: Trifluoromethanesulfonic acid.[3]

-

Procedure:

-

Heat a mixture of cyclopropyl methyl ketone and trifluoromethanesulfonic acid at 70 °C for 10 hours.[3]

-

Upon completion, the reaction mixture should be worked up. This would typically involve quenching the acid with a base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent, washing, drying, and solvent evaporation.

-

Purification is likely achieved through vacuum distillation.

-

-

Yield: 84.0%.[3]

Synthesis from Acetylpropanol

A concise method for the preparation of this compound involves the bromination of acetylpropanol.[5]

Experimental Protocol:

-

Reactants: Acetylpropanol, Sodium bromide.[5]

-

Procedure:

-

The reactants are heated together at 75°C for 1 hour.[5]

-

Further details on the solvent and workup procedure are not provided in the available literature but would likely involve an acidic medium to generate HBr in situ, followed by extraction and purification.

-

Discovery and Historical Context

The initial discovery and first reported synthesis of this compound are not well-documented in easily accessible historical literature. It is likely that the compound was first prepared as an intermediate in a larger synthetic sequence and its discovery was not the primary focus of the publication. The methods described above represent established procedures for its preparation that have been refined over time.

Applications in Synthesis

The utility of this compound in organic synthesis stems from the orthogonal reactivity of its two functional groups. The ketone can undergo a variety of reactions such as reduction, reductive amination, and aldol condensation. The primary bromide is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functionalities, including amines, azides, cyanides, and thiols.

A key application is in the synthesis of substituted cyclic compounds. For example, reaction with a dinucleophile can lead to the formation of five- or six-membered rings, which are common motifs in pharmaceutical agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. This technical guide has summarized the key physicochemical and spectral data for this compound and provided detailed experimental protocols for its synthesis from various starting materials. The provided diagrams illustrate the logical flow of these synthetic transformations. While the historical context of its discovery is not extensively documented, its utility in modern organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical applications, is well-established. This guide serves as a practical resource for researchers and scientists working with this important chemical building block.

References

The Synthetic Versatility of 5-Bromopentan-2-one: A Technical Guide for Researchers

Abstract

5-Bromopentan-2-one (CAS No: 3884-71-7) is a bifunctional organic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring both a reactive ketone carbonyl group and a primary alkyl bromide, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the research applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, its role as a precursor to 1,4-dicarbonyl intermediates, and its potential applications in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field.

Core Properties and Reactivity

This compound is a liquid organic intermediate whose utility is defined by its two primary functional groups. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the ketone functionality allows for a variety of carbonyl chemistry.[1] This dual reactivity makes it a strategic starting material for constructing more complex molecular architectures.[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below. These parameters are critical for designing reaction conditions, such as temperature, pressure, and solvent choice.[1]

| Property | Value | Reference(s) |

| CAS Number | 3884-71-7 | [2] |

| Molecular Formula | C₅H₉BrO | [2] |

| Molecular Weight | 165.03 g/mol | [2] |

| Boiling Point | 73-75 °C @ 12 Torr | [1] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Bromo-2-pentanone, 3-bromopropyl methyl ketone | [2] |

General Reactivity Profile

The primary reaction pathways for this compound stem from its two functional groups:

-

C-Br Bond Reactivity : The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles via an SN2 mechanism. This allows for the introduction of various functionalities, including amines, alkoxides, thiolates, and carbanions.

-

Carbonyl Group Reactivity : The ketone group can undergo nucleophilic addition, reduction to a secondary alcohol, or participate in condensation reactions.

The interplay between these two sites allows for sequential or one-pot reactions to build molecular complexity efficiently.

Figure 1: Core reactivity pathways of this compound.

Key Research Applications

Synthesis of Substituted Furans

One of the most significant applications of this compound is in the synthesis of substituted furan rings. Furans are important heterocyclic scaffolds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and antitumor properties.[3][4][5] The synthesis is typically achieved via the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[6][7][8]

This compound serves as a key precursor to the required 1,4-dicarbonyl intermediate. The general strategy involves:

-

Alkylation : A nucleophile, such as the enolate of a β-ketoester or another ketone, displaces the bromide from this compound to form a 1,4-dicarbonyl compound.

-

Cyclization : The resulting 1,4-dicarbonyl compound is then treated with an acid catalyst (e.g., H₂SO₄, p-TsOH) or a dehydrating agent (e.g., P₂O₅) to induce intramolecular cyclization and dehydration, yielding the substituted furan.[7][9]

This two-step sequence provides a versatile and reliable route to a wide array of polysubstituted furans.

Precursor for Medicinal Chemistry Scaffolds

The furan moiety is a privileged structure in medicinal chemistry, and its derivatives have been investigated for various therapeutic applications.[5][10] Furan-containing compounds have been developed as anticancer agents that can induce cell cycle arrest and apoptosis.[11][12] Some derivatives have been shown to interact with DNA or inhibit key enzymes in signaling pathways.[11]

By using this compound as a starting material, medicinal chemists can access novel furan derivatives and other complex molecules for drug discovery programs. The ability to introduce diverse substituents through the initial alkylation step allows for the systematic exploration of structure-activity relationships (SAR).

Figure 2: Hypothetical mechanism for a furan derivative in cancer cells.

Detailed Experimental Protocols

The following section provides a representative experimental protocol for the synthesis of a substituted furan, 5-methyl-2-phenylfuran, using this compound as a key starting material. This two-step procedure highlights its application as an alkylating agent and a precursor to a 1,4-dicarbonyl compound for Paal-Knorr cyclization.

Step 1: Synthesis of 1-Phenylhexane-1,4-dione

Objective: To synthesize the 1,4-dicarbonyl intermediate via alkylation of a ketone enolate with this compound.

Materials:

-

Acetophenone

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

Set up a dry, nitrogen-flushed 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Add acetophenone (1.0 eq) to 50 mL of anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting enolate solution for an additional 30 minutes.

-

In a separate flask, prepare a solution of this compound (1.05 eq) in 20 mL of anhydrous THF.

-

Add the this compound solution dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by slowly adding 50 mL of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenylhexane-1,4-dione.

-

Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes).

Expected Yield: 65-75%

Step 2: Synthesis of 5-Methyl-2-phenylfuran (Paal-Knorr Cyclization)

Objective: To cyclize the 1,4-dicarbonyl intermediate to the corresponding furan.

Materials:

-

1-Phenylhexane-1,4-dione (from Step 1)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser

Procedure:

-

To a 100 mL round-bottom flask, add 1-phenylhexane-1,4-dione (1.0 eq), a catalytic amount of p-TsOH (0.1 eq), and 50 mL of toluene.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography to obtain pure 5-methyl-2-phenylfuran.

Expected Yield: 80-90%

Figure 3: Experimental workflow for the synthesis of 5-methyl-2-phenylfuran.

Conclusion

This compound is a highly effective and versatile chemical intermediate. Its bifunctional nature provides a reliable platform for a range of synthetic transformations, most notably as an alkylating agent in the construction of 1,4-dicarbonyl compounds. These intermediates are pivotal in the Paal-Knorr synthesis, granting access to a vast library of substituted furans. Given the established and broad pharmacological activities of furan derivatives, this compound represents a key starting material for professionals in drug discovery and medicinal chemistry. The protocols and data presented in this guide underscore its significance and provide a practical framework for its application in a research setting.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Pentanone, 5-bromo- | C5H9BrO | CID 77493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijabbr.com [ijabbr.com]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. biojournals.us [biojournals.us]

- 11. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Functional Groups of 5-Bromopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopentan-2-one is a bifunctional organic compound featuring a ketone and a primary alkyl bromide. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and as an intermediate for active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO | [2] |

| Molecular Weight | 165.03 g/mol | [2] |

| CAS Number | 3884-71-7 | [2] |

| Boiling Point | 188-190 °C (decomposition) | [3] |

| 77 °C at 1.86 kPa | [3] | |

| 73-75 °C at 12 Torr | [4] | |

| Density | 1.359 g/cm³ (predicted) | [4] |

| Appearance | Liquid | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the methyl ketone protons, and the methylene protons of the pentyl chain, with characteristic shifts due to the adjacent carbonyl and bromine groups. |

| ¹³C NMR | A peak for the carbonyl carbon (C=O) typically around 207 ppm, and peaks for the five carbon atoms of the pentyl chain, with the carbon attached to the bromine being significantly deshielded. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of a ketone, typically in the range of 1715-1720 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine. |

Functional Groups and Reactivity

This compound possesses two key functional groups that dictate its reactivity: a ketone and a primary alkyl bromide . The interplay of these two groups allows for a range of synthetic transformations.

The Ketone Functional Group

The ketone group can undergo a variety of reactions, including:

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

-

Enolate Formation: The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in subsequent reactions.

The Alkyl Bromide Functional Group

The primary alkyl bromide is susceptible to nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.[5][6] The general mechanism involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral.

-

Elimination (E2): In the presence of a strong, bulky base, an E2 elimination reaction can occur, leading to the formation of an alkene.

The following diagram illustrates the primary reaction pathways of this compound.

Key Reactions and Synthetic Applications

Nucleophilic Substitution Reactions

The primary alkyl bromide in this compound is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide range of functional groups.

| Nucleophile | Product | Significance |

| Azide (N₃⁻) | 5-Azidopentan-2-one | Precursor to amines and nitrogen-containing heterocycles. |

| Cyanide (CN⁻) | 5-Cyanopentan-2-one | Can be hydrolyzed to a carboxylic acid or reduced to an amine. |

| Thiolates (RS⁻) | 5-(Alkylthio)pentan-2-one | Formation of thioethers. |

| Amines (RNH₂) | 5-(Alkylamino)pentan-2-one | Synthesis of secondary amines. |

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol is a general guideline and may require optimization for specific nucleophiles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF, DMSO).

-

Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a salt (e.g., NaN₃, KCN), it may be necessary to use a phase-transfer catalyst in some solvent systems.

-

Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If the solvent is water-miscible, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Intramolecular Cyclization

The presence of both a ketone and an alkyl halide in the same molecule allows for intramolecular cyclization reactions. Treatment of this compound with a base can generate an enolate at the C3 position, which can then act as an internal nucleophile to displace the bromide, forming a cyclopropane ring. This is a key step in the synthesis of methyl cyclopropyl ketone.

The following diagram illustrates the workflow for this intramolecular cyclization.

Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone (Adapted from the synthesis using 5-chloro-2-pentanone)

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide in water.

-

Addition of Starting Material: Slowly add this compound to the basic solution with vigorous stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period to drive the cyclization.

-

Work-up and Distillation: After cooling, arrange the apparatus for distillation and distill the water-ketone mixture.

-

Extraction and Drying: Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product. Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers and dry over anhydrous calcium chloride.

-

Purification: Remove the ether by distillation and purify the resulting methyl cyclopropyl ketone by fractional distillation.

Applications in Drug Development

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry. The ability to introduce diverse functionalities via nucleophilic substitution, followed by cyclization reactions involving the ketone, makes it a powerful tool for creating libraries of compounds for drug discovery.

While a direct synthesis of a major commercial drug from this compound is not prominently documented in publicly available literature, its structural motifs are relevant to the synthesis of various bioactive molecules, including those with potential applications as central nervous system (CNS) agents.[7][8] For instance, the synthesis of Tramadol, an analgesic, involves the reaction of a Grignard reagent with an aminoketone, highlighting the importance of keto-functionalized intermediates in the synthesis of complex pharmaceutical agents.[1][9][10][11]

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis, particularly for the preparation of pharmaceutical intermediates and heterocyclic compounds. Its bifunctional nature, combining the reactivity of a ketone and a primary alkyl bromide, allows for a wide range of transformations, including nucleophilic substitutions and intramolecular cyclizations. This guide has provided an in-depth overview of its properties, reactivity, and synthetic applications, offering valuable insights for researchers and professionals in the field of drug development. The provided experimental protocols serve as a foundation for the practical application of this compound in the laboratory.

References

- 1. nioch.nsc.ru [nioch.nsc.ru]

- 2. 2-Pentanone, 5-bromo- | C5H9BrO | CID 77493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-BROMO-PENTAN-2-ONE | 3884-71-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. [PDF] Synthesis of Tramadol and Analogous | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Analogs and Derivatives of 5-Bromopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopentan-2-one, a versatile bifunctional molecule, and its utility in the synthesis of a wide range of chemical analogs and derivatives. Due to its dual reactivity, stemming from a terminal bromine atom and a ketone functional group, this compound serves as a valuable building block in organic synthesis, particularly for creating complex molecular architectures relevant to the pharmaceutical, agrochemical, and fine chemical industries.[1][2]

Core Compound Properties: this compound

This compound (CAS No: 3884-71-7) is a combustible and irritant liquid that is a key intermediate in various synthetic pathways.[3][4] Its utility is primarily derived from the reactive nature of the bromine atom, which readily participates in nucleophilic substitution reactions, and the ketone moiety, which allows for a host of carbonyl-based transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3884-71-7 | [3][5][6] |

| Molecular Formula | C₅H₉BrO | [3][5][6] |

| Molecular Weight | 165.03 g/mol | [3][5][7] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 73-75°C @ 12 Torr; 190.6°C @ 760 mmHg | [1][5] |

| Density | 1.359 g/cm³ (predicted) | [1][5] |

| Flash Point | 76.1°C | [5] |

| Storage | Sealed in dry, Store in freezer, under -20°C | [5] |

| Synonyms | 5-Bromo-2-pentanone, 1-Bromo-4-pentanone | [3][5] |

Reactivity and Synthetic Pathways

The synthetic potential of this compound is anchored in its two distinct reactive sites. The primary alkyl bromide is susceptible to nucleophilic attack (Sₙ2 reactions), while the ketone's α-protons and carbonyl carbon are sites for enolate chemistry and nucleophilic addition, respectively. This bifunctionality enables its use in domino reactions and the construction of complex heterocyclic systems.

Caption: General reactivity pathways of this compound.

Key Analogs and Derivatives in Drug Discovery

The scaffold of this compound is a precursor to various heterocyclic structures and other intermediates with significant biological activity.

Heterocyclic Derivatives (e.g., Thiazoles)

α-Haloketones are classic starting materials for Hantzsch thiazole synthesis. By reacting this compound with a thiourea, a 2-aminothiazole derivative can be formed. This class of compounds is valuable in medicinal chemistry, with applications in treating allergies, bacterial infections, and HIV.[8]

Caption: Experimental workflow for thiazole synthesis.

Intramolecular Cyclization Derivatives

The 1,4-relationship between the bromine and the ketone carbonyl allows for potential intramolecular cyclization reactions. Under basic conditions that favor enolate formation, an intramolecular Sₙ2 reaction can occur, leading to the formation of cyclopropyl ketones, which are valuable synthetic intermediates.

Caption: Proposed pathway for intramolecular cyclization.

Antitumor Agents: 5-Bromo-7-azaindolin-2-one Derivatives

In advanced drug development, complex molecules derived from bromo-substituted scaffolds have shown significant promise. A series of novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been synthesized and evaluated for antitumor activity. Several of these compounds demonstrated potent, broad-spectrum antitumor activity, in some cases exceeding that of the established drug Sunitinib.[9]

Quantitative Data Summary

The following table summarizes the biological activity of selected 5-bromo-7-azaindolin-2-one derivatives against various cancer cell lines.

Table 2: In Vitro Antitumor Activity (IC₅₀, μM) of Selected Derivatives

| Compound ID | HepG2 (Liver) | A549 (Lung) | Skov-3 (Ovarian) | Reference |

| 23j | >50 | >50 | >50 | [9] |

| 23o | 3.251 | 3.982 | 4.351 | [9] |

| 23p | 2.357 | 3.012 | 2.873 | [9] |

| Sunitinib (Control) | 31.594 | 49.036 | 38.821 | [9] |

Data represents the concentration required to inhibit 50% of cell growth.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a representative method for the synthesis of a 2-aminothiazole derivative from this compound.

-

Reaction Setup: In a round-bottom flask suitable for microwave synthesis, combine this compound (1.0 eq), substituted thiourea (1.1 eq), and absolute ethanol (0.2 M).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120°C and hold for 15-20 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralization and Extraction: Redissolve the residue in water and neutralize with a saturated solution of ammonium hydroxide. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure thiazole derivative.

Protocol for HPLC Analysis

This protocol provides a general method for analyzing the purity of this compound and its derivatives.[10]

-

Column: Newcrom R1 reverse-phase (RP) column or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. An acid modifier like phosphoric acid or formic acid (for MS compatibility) is typically added. A common starting gradient is 30-70% MeCN/Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the analyte (e.g., 210 nm for non-chromophoric ketones, or a higher wavelength for aromatic derivatives).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, including nucleophilic substitutions, carbonyl additions, and intramolecular cyclizations. These reactions provide access to a wide variety of analogs and derivatives, from simple aliphatic chains to complex heterocyclic systems. As demonstrated by the potent antitumor activity of its more complex derivatives, the scaffold originating from this compound continues to be a fruitful starting point for the discovery and development of new therapeutic agents. The protocols and data presented herein offer a foundational guide for researchers to harness the synthetic potential of this important chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 3884-71-7,5-BROMO-PENTAN-2-ONE | lookchem [lookchem.com]

- 3. 2-Pentanone, 5-bromo- | C5H9BrO | CID 77493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BROMO-PENTAN-2-ONE | 3884-71-7 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]

- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Pentanone, 5-bromo- | SIELC Technologies [sielc.com]

5-Bromopentan-2-one: A Versatile Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Bromopentan-2-one is a bifunctional organic compound that has garnered significant attention in the pharmaceutical industry as a versatile synthetic intermediate.[1][2] Its structure, featuring a ketone carbonyl group and a primary alkyl bromide, allows for a wide range of chemical transformations, making it a valuable building block in the construction of complex molecular architectures inherent to pharmacologically active compounds.[1][3] The strategic placement of these two functional groups enables sequential or orthogonal reactions, providing chemists with a powerful tool for introducing diverse functionalities and assembling carbocyclic and heterocyclic scaffolds common in modern drug discovery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and experimental considerations for utilizing this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis, including for reaction design, purification, and storage.[2] Key data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3884-71-7 | [4][5] |

| Molecular Formula | C₅H₉BrO | [4][5] |

| Molecular Weight | 165.03 g/mol | [5][6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 190.6 ± 23.0 °C at 760 mmHg 73-75 °C at 12 Torr | [1][2] |

| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Vapor Pressure | 0.537 mmHg at 25°C | [5] |

| LogP | 1.7505 | [5][6] |

| Storage | Sealed in dry, Store in freezer, under -20°C | [4][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signatures | Reference(s) |

| Infrared (IR) | ~1715 cm⁻¹ (C=O stretch) ~600-700 cm⁻¹ (C-Br stretch) | [1] |

| ¹H NMR | Spectra available, shows characteristic peaks for methyl ketone and brominated alkyl chain protons. | |

| ¹³C NMR | Spectra available, shows characteristic peaks for carbonyl carbon and carbons of the alkyl chain. | |

| Mass Spec (GC-MS) | Molecular ion peak and characteristic fragmentation pattern observed. Top m/z peaks at 43, 58, 41. |

Synthesis of this compound

This compound is not typically prepared by the direct bromination of 2-pentanone, which would favor substitution at the more substituted α-carbon to yield 3-bromopentan-2-one. Instead, a common route involves the ring-opening and subsequent bromination of a cyclic precursor, such as γ-valerolactone or related compounds. Another cited method is the bromination of acetylpropanol.[4]

Experimental Protocol: Synthesis via Bromination of an Acetyl-substituted Precursor

The following is a representative protocol based on general principles for the synthesis of this compound.

Materials:

-

3-Acetyl-1-propanol

-

Sodium bromide (NaBr)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-Acetyl-1-propanol and sodium bromide in water.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.

-

After the addition is complete, attach a reflux condenser and heat the reaction mixture at 75°C for 1 hour.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.[2]

Reactivity and Applications in Pharmaceutical Synthesis

The synthetic utility of this compound stems from its two distinct reactive sites. The primary bromide is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions, while the ketone can undergo a variety of nucleophilic additions and condensation reactions.[1][2] This dual reactivity allows for the construction of diverse molecular scaffolds.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom is readily displaced by a wide range of nucleophiles, including amines, thiols, cyanides, and carbanions. This is a cornerstone reaction for introducing nitrogen-containing heterocycles or extending carbon chains, which are critical steps in many pharmaceutical syntheses.[2]

-

Formation of Heterocycles: It is a key precursor for synthesizing various heterocyclic systems. For example, reaction with primary amines can lead to the formation of substituted piperidines or other nitrogen-containing rings after intramolecular cyclization.

-

Grignard Reagent Formation: The bromide can be converted into a Grignard reagent, which inverts its reactivity, turning the carbon into a nucleophile. This reagent can then be used to form new carbon-carbon bonds by reacting with various electrophiles.[1]

-

Carbonyl Chemistry: The ketone functional group can be reduced to an alcohol, converted to an imine, or used in aldol-type condensation reactions, further expanding its synthetic potential.[1]

This versatility makes this compound a valuable intermediate for synthesizing a range of pharmaceutical classes, including but not limited to, inhibitors of soluble epoxide hydrolase (sEH) and precursors for complex natural products.[1]

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

The following is a representative protocol for the alkylation of a primary amine using this compound.

Materials:

-

This compound

-

Benzylamine (or other primary amine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

-

To a solution of benzylamine (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq) as a base.

-

Add a solution of this compound (1.1 eq) in acetonitrile dropwise to the stirring mixture at room temperature.

-

Attach a condenser and heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography on silica gel.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. It is also a combustible liquid.

-

Precautions: Wear protective gloves, clothing, eye, and face protection. Avoid breathing vapors. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. It is recommended to store in a freezer under -20°C for long-term stability.[4][5]

Conclusion

This compound is a highly valuable and versatile intermediate for pharmaceutical research and drug development. Its dual functionality provides a reliable platform for a variety of synthetic transformations, including nucleophilic substitutions and carbonyl additions, which are fundamental in the synthesis of complex, biologically active molecules.[1][2][3] A clear understanding of its properties, synthesis, and reactivity, coupled with safe handling practices, allows researchers to effectively leverage this compound to build diverse molecular libraries and accelerate the discovery of new therapeutic agents.

References

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of 5-Bromopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 5-Bromopentan-2-one (CAS No. 3884-71-7), a versatile intermediate in pharmaceutical and chemical synthesis.[1][2][3][4] Adherence to the protocols outlined in this document is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling and for optimizing its use in synthetic applications.[3]

| Property | Value | Reference |

| Molecular Formula | C5H9BrO | [5][6][7][8][9] |

| Molecular Weight | 165.03 g/mol | [5][6][8][9][10] |

| Appearance | Colorless liquid | [1][7] |

| Boiling Point | 73-75 °C at 12 Torr; 188-190 °C (decomposition) | [3][5][11] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [3][5][11] |

| Flash Point | 76.1 ± 0.0 °C | [1] |

| Solubility | Limited solubility in water; soluble in ethanol and diethyl ether. | [1] |

| LogP (Partition Coefficient) | 1.75050 | [1] |

| Vapor Pressure | Not available in search results | |

| Refractive Index | Not available in search results |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks.

GHS Hazard Classification:

| Hazard Class | Category |

| Flammable liquids | Category 4 |

| Acute toxicity, oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Acute toxicity, inhalation | Category 4 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

Source: Aggregated GHS information from multiple suppliers.[1][6]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) provided by the supplier. Key precautions include:

-

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Experimental Protocols: Best Practices for Handling and Storage

While specific experimental protocols will vary, the following best practices are mandatory when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following is a general guideline:

-

Eye and Face Protection: Chemical safety goggles and/or a face shield are essential to prevent eye contact.[12]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.

-

Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact and in case of fire.

-

Closed-toe shoes: These are mandatory in any laboratory setting.

-

-

Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is required.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[12]

-

Avoid inhalation of vapors.[12]

-

Keep away from ignition sources.[14]

-

Use only non-sparking tools.[12]

-

Ground/bond container and receiving equipment to prevent static discharge.[12]

-

Handle under an inert atmosphere if the reaction is sensitive to air or moisture.[12]

-

Do not eat, drink, or smoke in the laboratory.[12]

Storage Procedures

Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.

-

Temperature: Store in a freezer at temperatures under -20°C.[5][11] Some suppliers recommend storage at 2-8°C in a refrigerator.[2] Always consult the supplier's specific recommendations.

-

Container: Keep the container tightly sealed and in a dry environment.[5][11]

-

Incompatibilities:

-

Ventilation: Store in a well-ventilated area.[17]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, and associated hazards.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Spills

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the entire laboratory and notify others in the vicinity.

-

Activate the fire alarm if the spill is flammable and there is an ignition risk.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[18] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Logical Workflows

General Handling and Storage Workflow

Caption: A logical workflow for the safe handling and storage of this compound.

Emergency Response Workflow for Spills

Caption: A decision-making workflow for responding to spills of this compound.

Conclusion

This compound is a valuable chemical intermediate, but it poses significant health and safety risks if not handled and stored correctly. By adhering to the guidelines outlined in this document, researchers and scientists can minimize these risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date information.

References

- 1. Buy this compound | 3884-71-7 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 3884-71-7,5-BROMO-PENTAN-2-ONE | lookchem [lookchem.com]

- 5. 5-BROMO-PENTAN-2-ONE | 3884-71-7 [chemicalbook.com]

- 6. 2-Pentanone, 5-bromo- | C5H9BrO | CID 77493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-pentan-2-one | CymitQuimica [cymitquimica.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. This compound | 3884-71-7 | Buy Now [molport.com]

- 10. scbt.com [scbt.com]

- 11. 5-BROMO-PENTAN-2-ONE CAS#: 3884-71-7 [m.chemicalbook.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 16. m.youtube.com [m.youtube.com]

- 17. chapman.edu [chapman.edu]

- 18. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 19. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Utility of 5-Bromopentan-2-one: A Technical Guide